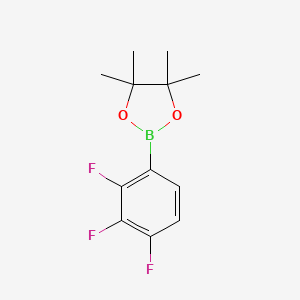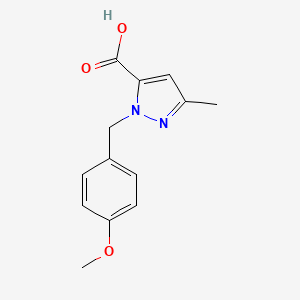
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is a chemical compound with the following properties:
- IUPAC Name : 1-(2,4-difluorophenyl)cyclohexanecarbonitrile
- Molecular Formula : C₁₃H₁₃F₂N
- Molecular Weight : 221.25 g/mol
- CAS Number : 1260802-64-9
Molecular Structure Analysis
The molecular structure of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile consists of a cyclohexane ring with a phenyl group attached. The phenyl group bears two fluorine atoms (at positions 2 and 4) and a cyano group (carbonitrile) at the carbon adjacent to the phenyl ring.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Storage Temperature : 4°C
- Purity : 95%
- Solubility : Information not provided
- Melting Point : Information not provided
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds containing cyclohexane-1-carbonitrile moieties are subjects of synthetic and structural studies due to their interesting conformations and chemical properties. For instance, compounds built up of fused six-membered rings linked through a spiro carbon atom demonstrate significant dihedral angles between aromatic rings, leading to unique crystal structures and reactivities (Liu et al., 2011).
Chemical Reactions and Mechanisms
The reactivity of cyclohexene-1-carbonitrile derivatives in chemical reactions, such as tandem Alder-ene and Diels-Alder reactions, has been studied. These reactions provide pathways to synthesize complex molecular structures, showcasing the versatility of carbonitrile-containing compounds in organic synthesis (Lodochnikova et al., 2010).
Photocatalytic Applications
Photocatalytic oxidation of alkanes using visible light and specific catalysts, with cyclohexane derivatives as substrates, highlights the potential of these compounds in facilitating environmentally friendly chemical transformations. Such studies are important for developing sustainable chemical processes (Takaki et al., 2004).
Organocatalyzed Synthesis
The use of cyclohexane-1,2-dione derivatives in organocatalyzed synthesis of chromene carbonitriles demonstrates the role of cyclohexane carbonitriles in the construction of heterocyclic compounds. This area of research is vital for the development of new materials and pharmaceuticals (Ding & Zhao, 2010).
Anticancer Research
Cyclohexane-1,4-dione derivatives have been investigated for their antiproliferative and anticancer activities, indicating the potential medicinal applications of cyclohexane carbonitriles in developing new therapeutic agents (Mohareb & Abdo, 2022).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501
Zukünftige Richtungen
Further research could explore the compound’s potential applications, such as drug development, material science, or catalysis. Investigating its biological activity and optimizing its synthesis could lead to valuable insights.
Please note that the availability and pricing of this compound may vary, and additional studies are necessary to fully understand its properties and potential uses1234.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMAAIIVRTVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



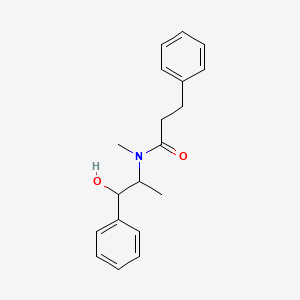
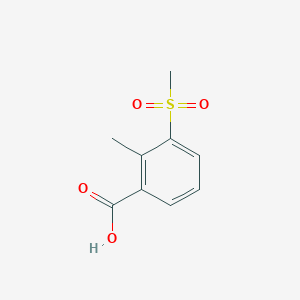
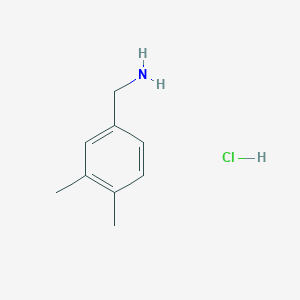
![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
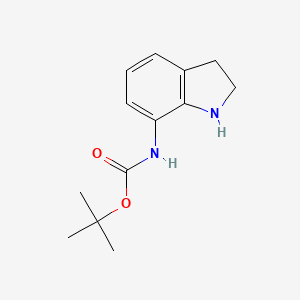
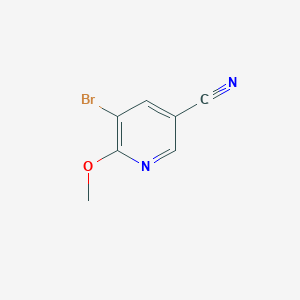
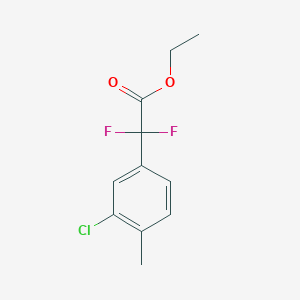
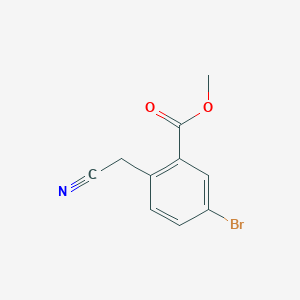
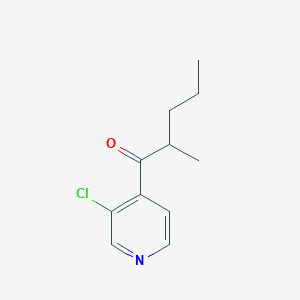
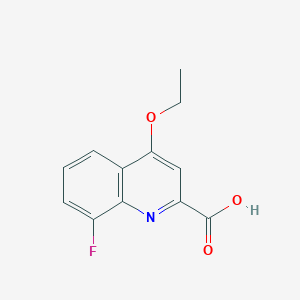
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
